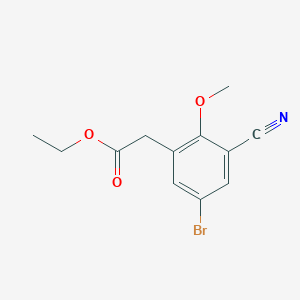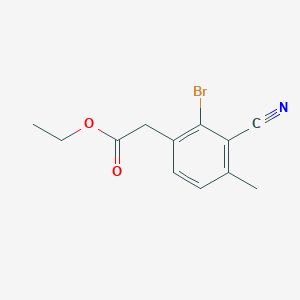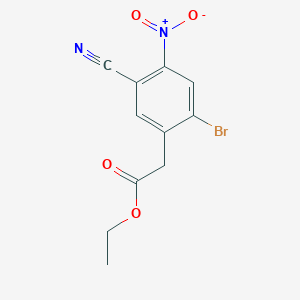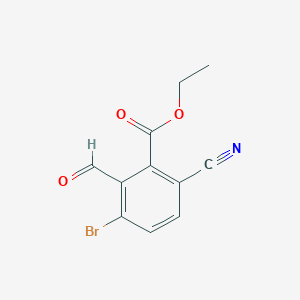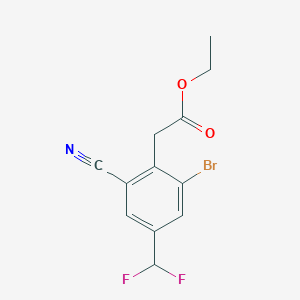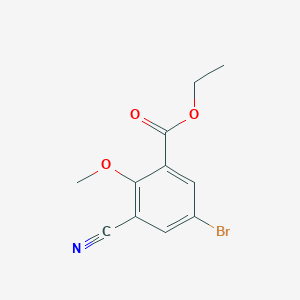![molecular formula C12H15F2N B1414719 N-[(2,6-difluorophenyl)methyl]cyclopentanamine CAS No. 1019629-72-1](/img/structure/B1414719.png)
N-[(2,6-difluorophenyl)methyl]cyclopentanamine
Übersicht
Beschreibung
“N-[(2,6-difluorophenyl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C12H15F2N . It has a molecular weight of 211.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F2N/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the connectivity of the cyclopentanamine group.Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neuropharmacology
Compounds structurally related to N-[(2,6-difluorophenyl)methyl]cyclopentanamine, such as certain NMDA receptor agonists and ketamine derivatives, have been extensively studied for their neuropharmacological properties. These studies explore the therapeutic potential of these compounds in treating conditions like schizophrenia, by targeting the glutamate system and improving efficacy in treating persistent negative symptoms (D. Javitt, 2006). Additionally, ketamine, a related compound, has been reviewed for its clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy, highlighting its potential as a model for studying analogs with similar structures (Marko Peltoniemi et al., 2016).
Antimicrobial and Therapeutic Applications
Cyclopentanone compounds, which share a core structure with the compound , have been reviewed for their synthesis, biological activities, and potential as drugs and prodrugs. This includes exploration into the use of plant stress hormones like jasmonic acid and its derivatives in medicinal chemistry, showcasing the broad interest in these structures for developing new therapeutics (A. Ghasemi Pirbalouti et al., 2014).
Environmental Chemistry and Toxicology
Research on environmental accumulation and toxicity highlights the significance of understanding the ecological impact of chemically related compounds. For example, the study of triclosan and its degradation products underlines the importance of assessing the environmental persistence and toxicological profiles of synthetic chemicals, including those structurally related to N-[(2,6-difluorophenyl)methyl]cyclopentanamine (G. Bedoux et al., 2012).
Chemical and Biological Sensors
Fluorescent chemosensors based on derivatives of diformylphenol illustrate the application of structurally similar compounds in detecting various analytes. These sensors demonstrate high selectivity and sensitivity, underscoring the potential of cyclopentanamine derivatives in the development of advanced materials for chemical sensing (P. Roy, 2021).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements include H314, which corresponds to "Causes severe skin burns and eye damage" . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZLQSQTPIUGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



